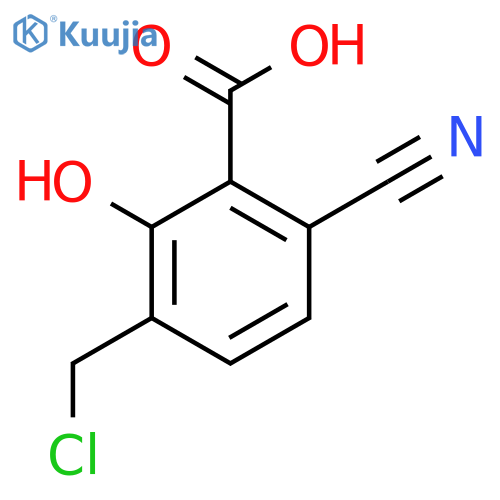Cas no 1807269-01-7 (3-Chloromethyl-6-cyano-2-hydroxybenzoic acid)

1807269-01-7 structure
商品名:3-Chloromethyl-6-cyano-2-hydroxybenzoic acid
CAS番号:1807269-01-7
MF:C9H6ClNO3
メガワット:211.601841449738
CID:4981427
3-Chloromethyl-6-cyano-2-hydroxybenzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-Chloromethyl-6-cyano-2-hydroxybenzoic acid
-
- インチ: 1S/C9H6ClNO3/c10-3-5-1-2-6(4-11)7(8(5)12)9(13)14/h1-2,12H,3H2,(H,13,14)
- InChIKey: DOHNNAQPFGXZBV-UHFFFAOYSA-N
- ほほえんだ: ClCC1C=CC(C#N)=C(C(=O)O)C=1O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 273
- トポロジー分子極性表面積: 81.3
- 疎水性パラメータ計算基準値(XlogP): 1.8
3-Chloromethyl-6-cyano-2-hydroxybenzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013011090-1g |
3-Chloromethyl-6-cyano-2-hydroxybenzoic acid |
1807269-01-7 | 97% | 1g |
1,490.00 USD | 2021-06-25 |
3-Chloromethyl-6-cyano-2-hydroxybenzoic acid 関連文献
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
-
3. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
1807269-01-7 (3-Chloromethyl-6-cyano-2-hydroxybenzoic acid) 関連製品
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
